methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate
CAS No.: 1245465-68-2
Cat. No.: VC16245508
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245465-68-2 |
|---|---|
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | methyl 6-bromo-2-methylindazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H9BrN2O2/c1-13-5-8-7(10(14)15-2)3-6(11)4-9(8)12-13/h3-5H,1-2H3 |
| Standard InChI Key | RZSILDSUNMHZIY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2C(=CC(=CC2=N1)Br)C(=O)OC |
Introduction
Chemical and Structural Properties
Molecular Architecture
The indazole core of methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate consists of a fused benzene and pyrazole ring. Key substituents include:
-
Bromine at position 6, enhancing electrophilic reactivity for cross-coupling reactions.
-
Methyl group at position 2, influencing steric and electronic effects on the nitrogen atom in the pyrazole ring.
-
Carboxylate ester at position 4, providing a handle for further functionalization via hydrolysis or transesterification .
The compound’s IUPAC name, methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate, reflects this substitution pattern. Its InChIKey (QNIIYXJKTORVOF-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CC(=C(N2N=C1)C)Br) further specify its stereochemical and connectivity details .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 468.4 ± 25.0°C (at 760 mmHg) | |
| Molecular Weight | 269.09 g/mol | |
| Storage Temperature | -20°C | |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s stability under refrigeration and reactivity profile necessitate careful handling to avoid inhalation or skin contact .
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
Industrial-scale production typically involves:
-
Bromination: Introducing bromine at position 6 of a preformed indazole intermediate using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
-
Methylation: Quaternizing the pyrazole nitrogen at position 2 with methyl iodide in the presence of a base like potassium carbonate.
-
Esterification: Coupling the carboxylic acid precursor at position 4 with methanol via Fischer esterification or using DCC/DMAP-mediated activation .
Yields are highly dependent on solvent polarity (e.g., DMF vs. THF) and reaction temperatures, which are optimized between 60–100°C to minimize byproducts.
Comparative Analysis with Structural Analogs
The positional isomer 6-bromo-2-methyl-2H-indazole-3-carboxylate (CAS No. 1021859-33-5) demonstrates how carboxylate placement alters physicochemical properties:
| Property | 4-Carboxylate Isomer | 3-Carboxylate Isomer |
|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 |
| Aqueous Solubility | 12 mg/L | 28 mg/L |
| Melting Point | 145–148°C | 132–135°C |
The 4-carboxylate derivative’s lower solubility and higher lipophilicity suggest better membrane permeability, a critical factor in drug design .
Biological Activities and Applications
Cytochrome P450 Interactions
As a substrate for CYP3A4 and CYP2D6, this compound may alter the pharmacokinetics of co-administered drugs like tamoxifen or warfarin. Competitive inhibition constants (Kᵢ) are under investigation to assess drug-drug interaction risks.
Future Directions in Research
Ongoing studies focus on:
-
Prodrug development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
-
Polymer-drug conjugates: Attaching the compound to PEGylated nanoparticles for targeted tumor delivery.
-
Structure-activity relationship (SAR): Systematic modification of the bromine and carboxylate groups to optimize potency against drug-resistant cancers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume